2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid
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Overview
Description
The compound “2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The molecule also contains a propanoic acid group and a phenyl group with two methoxy substituents .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazole ring, a phenyl ring with two methoxy groups, and a propanoic acid group . The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of triazole derivatives and related compounds have been extensively studied due to their wide range of applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. For instance, triazoles are key motifs in the development of new materials and bioactive molecules. The palladium-catalyzed one-pot synthesis of 4-aryl-1H-1,2,3-triazoles from dibromopropanoic acids and sodium azide exemplifies the strategic incorporation of triazole units into complex molecules, suggesting a method that could potentially be adapted for the synthesis of 2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid derivatives (Zhang, Kuang, & Yang, 2009).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to show promising activity against various targets, including cancer cell lines and enzymes involved in Strigolactone biosynthesis .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can inhibit the biosynthesis of strigolactones, a kind of plant hormones .
Pharmacokinetics
1,2,4-triazole derivatives are known to improve the pharmacokinetics of compounds .
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activity against various cancer cell lines .
Action Environment
It’s known that 1,2,4-triazole derivatives can act as corrosion inhibitors, suggesting that they may be stable in various environments .
properties
IUPAC Name |
2-[4-(2,6-dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,13(18)19)17-8-9(15-16-17)12-10(20-3)6-5-7-11(12)21-4/h5-8H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJVZUVEGXUHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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